

Application Note: High-Resolution NMR Spectroscopic Analysis of L-Valine (1-¹³C; ¹⁵N)

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Compound of Interest

Compound Name: L-VALINE (1-¹³C; ¹⁵N)

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Introduction: The Strategic Advantage of Site-Specific Isotopic Labeling in L-Valine Analysis

In the realms of structural biology, metabolomics, and drug development, the precise characterization of amino acids and their roles in biological systems is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled atomic-level view into the structure, dynamics, and interactions of biomolecules.^{[1][2]} The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), dramatically enhances the sensitivity and resolution of NMR experiments, transforming them into powerful analytical tools.^[1]

This application note provides a detailed guide to the NMR spectroscopic techniques for the analysis of L-Valine specifically labeled at the carboxyl carbon (1-¹³C) and the amino nitrogen (¹⁵N). This labeling scheme is not arbitrary; it is a cost-effective approach that provides critical information about the peptide backbone and the local environment of the valine residue without the spectral complexity and higher cost associated with uniform labeling.^{[3][4][5]} The ¹⁵N label on the backbone amide provides a sensitive probe for protein folding and interactions, while the ¹³C label on the adjacent carbonyl carbon offers insights into the secondary structure and serves as a crucial link in triple-resonance experiments for resonance assignment in larger biomolecules.^{[1][6]}

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the comprehensive analysis of L-Valine ($1\text{-}^{13}\text{C}$; ^{15}N).

Core NMR Methodologies for L-Valine ($1\text{-}^{13}\text{C}$; ^{15}N) Analysis

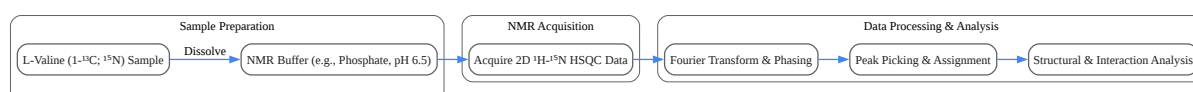
The specific labeling of L-Valine at the ^{15}N and $^{13}\text{C}'=\text{O}$ positions opens the door to a suite of powerful one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments are designed to exploit the magnetic properties of these nuclei and their interactions with neighboring protons.

The Foundational Experiment: 2D $^1\text{H}\text{-}^{15}\text{N}$ HSQC

The 2D $^1\text{H}\text{-}^{15}\text{N}$ Heteronuclear Single Quantum Coherence (HSQC) experiment is often the first and most informative experiment performed on a ^{15}N -labeled sample.[1] It provides a "fingerprint" of the molecule, with each amide group (including the backbone amide of L-Valine) giving rise to a unique correlation peak defined by the chemical shifts of the amide proton (^1H) and the directly bonded nitrogen (^{15}N).[1][7]

Causality of Experimental Choice: The $^1\text{H}\text{-}^{15}\text{N}$ HSQC is exceptionally sensitive to the local chemical environment. Changes in protein conformation, ligand binding, or post-translational modifications will manifest as shifts in the positions of the corresponding peaks (Chemical Shift Perturbations, CSPs), making this experiment a powerful tool for studying interactions and stability.[8]

Diagram: Workflow for 2D $^1\text{H}\text{-}^{15}\text{N}$ HSQC Analysis



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Caption: A streamlined workflow for ^1H - ^{15}N HSQC data acquisition and analysis.

Protocol: 2D ^1H - ^{15}N HSQC

- Sample Preparation:
 - Dissolve the L-Valine ($1\text{-}^{13}\text{C}$; ^{15}N) sample in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl) containing 5-10% D_2O for the deuterium lock.
 - Typical sample concentrations range from 0.1 to 1 mM.
 - Filter the sample into a high-quality NMR tube.
- Spectrometer Setup:
 - Insert the sample into the magnet and allow it to thermally equilibrate.
 - Lock onto the D_2O signal and perform shimming to optimize magnetic field homogeneity. [9]
 - Tune and match the ^1H and ^{15}N channels of the probe. [9]
 - Calibrate the 90° pulse widths for both ^1H and ^{15}N .
- Acquisition Parameters:
 - Use a standard HSQC pulse sequence with water suppression (e.g., presaturation or WATERGATE).
 - Set the spectral widths to cover the expected chemical shift ranges (e.g., 12-14 ppm for ^1H and 30-35 ppm for ^{15}N centered around 118-120 ppm).
 - The number of complex points in the direct (^1H) dimension is typically 1024 or 2048.
 - The number of increments in the indirect (^{15}N) dimension is typically 128 to 256.
 - Set the number of scans per increment based on the sample concentration and desired signal-to-noise ratio (typically 8, 16, or 32).

- The relaxation delay should be approximately 1.5 times the T1 relaxation time of the amide protons (typically 1-1.5 seconds).
- Data Processing:
 - Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
 - Perform Fourier transformation, phasing, and baseline correction.
 - Reference the spectrum using an internal or external standard.

Probing the Peptide Backbone: 2D $^{13}\text{C}'$ - ^{15}N Correlation

While the ^1H - ^{15}N HSQC provides information about the amide group, a 2D $^{13}\text{C}'$ - ^{15}N correlation experiment directly probes the peptide bond by correlating the amide ^{15}N with the preceding carbonyl ^{13}C . This is particularly valuable for the L-Valine (1 - ^{13}C ; ^{15}N) labeling scheme.

Causality of Experimental Choice: The chemical shift of the carbonyl carbon ($^{13}\text{C}'$) is sensitive to the protein's secondary structure (α -helix vs. β -sheet). This experiment, in conjunction with the ^1H - ^{15}N HSQC, can provide valuable constraints for structural determination and assignment.

Protocol: 2D $^{13}\text{C}'$ - ^{15}N Correlation (e.g., HNCO)

Note: While a full HNCO experiment is typically used for sequential backbone assignment in uniformly labeled proteins, a simplified 2D version can be adapted to correlate the intra-residue $^{13}\text{C}'$ and ^{15}N of our specifically labeled valine.

- Sample Preparation: As per the ^1H - ^{15}N HSQC protocol.
- Spectrometer Setup: Similar to the HSQC, but with the addition of tuning and matching the ^{13}C channel. Calibrate the ^{13}C 90° pulse width.
- Acquisition Parameters:
 - Utilize a pulse sequence designed for $^{13}\text{C}'$ - ^{15}N correlation.

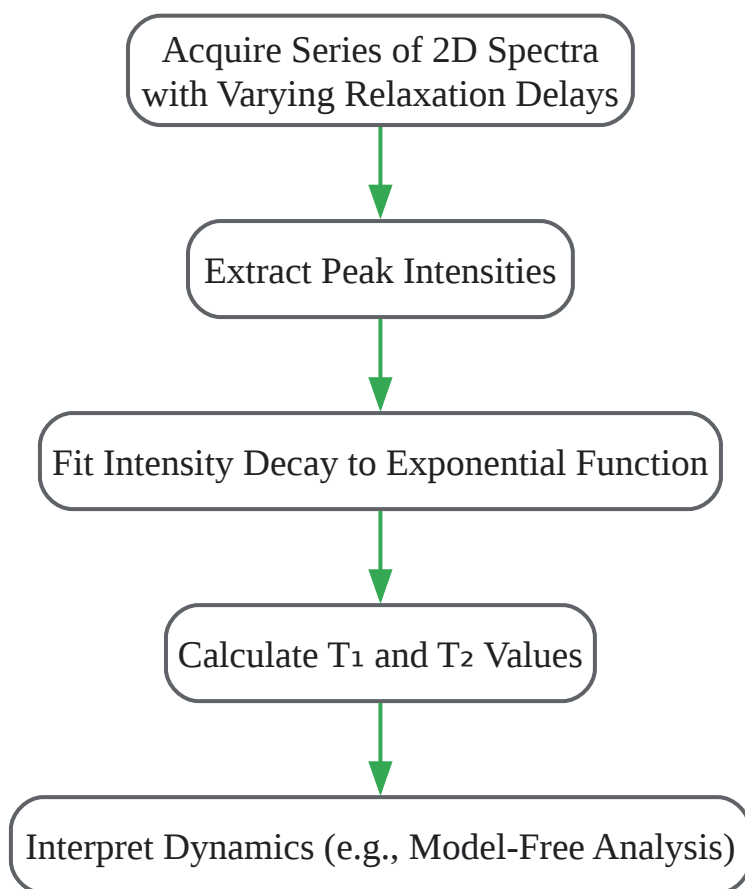
- Set the spectral widths for ^{15}N (indirect dimension) and ^{13}C (direct dimension, centered around 170-180 ppm).
- Acquisition times and number of scans should be optimized for the sample.
- Data Processing: Similar to the HSQC protocol, with appropriate referencing for the ^{13}C dimension.

Unveiling Dynamics: ^{15}N Relaxation Studies

The dynamics of the L-Valine residue can be investigated by measuring the longitudinal (T_1) and transverse (T_2) relaxation times of the ^{15}N nucleus. These parameters provide information on the pico- to nanosecond timescale motions of the N-H bond vector.

Causality of Experimental Choice: Differences in relaxation times can indicate regions of flexibility or rigidity within a molecule. For instance, a residue in a flexible loop will typically have a longer T_2 than a residue in a well-ordered secondary structure element.

Diagram: Conceptual Flow of NMR Relaxation Analysis



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Caption: The process of obtaining molecular dynamics data from NMR relaxation experiments.

Protocol: ¹⁵N T₁ and T₂ Measurements

- Experiment Setup:
 - Use specialized pulse sequences that incorporate a variable relaxation delay. These are often variants of the ¹H-¹⁵N HSQC experiment.[9]
 - For T₁ measurements, a series of inversion-recovery experiments are performed.
 - For T₂ measurements, a series of Carr-Purcell-Meiboom-Gill (CPMG) experiments are performed.
- Data Acquisition:

- A series of 2D ^1H - ^{15}N HSQC-like spectra are acquired, each with a different relaxation delay.
- A typical set of delays for T_1 might be: 10, 50, 100, 200, 400, 800, 1200, 1600 ms.
- A typical set of delays for T_2 might be: 10, 30, 50, 70, 90, 110, 130, 150 ms.
- Data Analysis:
 - The intensity of the L-Valine cross-peak is measured in each spectrum.
 - The peak intensities are plotted against the relaxation delay.
 - The data is fitted to an exponential decay function to extract the T_1 and T_2 values.

Data Presentation: Expected NMR Parameters for L-Valine

The following table summarizes typical chemical shift ranges for L-Valine in a peptide context. Actual values are highly dependent on the local environment, pH, and temperature.

Nucleus	Atom Name	Typical Chemical Shift Range (ppm)
^1H	H	8.0 - 9.0
^{15}N	N	115 - 125
^{13}C	C' (C=O)	173 - 178
^1H	H α	3.5 - 4.5
^1H	H β	2.0 - 2.5
^1H	H γ (CH $_3$)	0.8 - 1.2
^{13}C	C α	58 - 63
^{13}C	C β	30 - 35
^{13}C	C γ (CH $_3$)	18 - 22

Note: Chemical shifts are referenced to DSS for ^1H and ^{13}C , and liquid NH_3 for ^{15}N .

Conclusion

The site-specific labeling of L-Valine with ^{13}C at the carbonyl carbon and ^{15}N at the amide nitrogen provides a powerful and economical means to probe the structure, dynamics, and interactions of this amino acid in a variety of molecular contexts. The combination of ^1H - ^{15}N HSQC, ^{13}C - ^{15}N correlation, and ^{15}N relaxation experiments yields a wealth of information that is crucial for applications in drug development, protein engineering, and metabolic studies. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers to effectively utilize NMR spectroscopy for the analysis of L-Valine ($1\text{-}^{13}\text{C}$; ^{15}N).

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